molecular formula C17H22N2 B136793 4,4'-Methylenebis(N,N-dimethylaniline) CAS No. 101-61-1

4,4'-Methylenebis(N,N-dimethylaniline)

Cat. No. B136793
CAS RN: 101-61-1
M. Wt: 254.37 g/mol
InChI Key: JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(N,N-dimethylaniline) (MBDMA) is a chemical compound that has been studied for its various properties and applications. It is a derivative of methylenedianiline with dimethyl groups attached to the nitrogen atoms. MBDMA has been investigated in the context of its photochromic properties, neoplastic effects, structural stability, and synthesis methods .

Synthesis Analysis

The synthesis of MBDMA has been explored through different methods. One study demonstrated the full N,N-methylation of 4,4'-methylenedianiline using dimethyl carbonate, achieving a high yield of 97% with the use of a NaY catalyst at 190°C for 6 hours . Another novel synthetic route involved the reaction of N,N-dimethylaniline with tetrabromomethane, which was initiated by electron transfer and resulted in a considerable yield of MBDMA .

Molecular Structure Analysis

The molecular structure of MBDMA has been analyzed using DFT-B3LYP and ab initio MP2 calculations, revealing a non-planar structure with near C2 molecular symmetry. The CCCC angles were predicted to be around 60°, which is consistent with X-ray studies . Additionally, the vibrational wavenumbers of MBDMA were computed and compared with experimental data, providing insights into the molecular vibrations and stability .

Chemical Reactions Analysis

MBDMA has been involved in various chemical reactions. For instance, it was produced as a by-product during the iron-catalyzed oxidation of N,N-dimethylaniline with molecular oxygen, where the product composition varied depending on the iron species used . The compound has also been synthesized through reactions involving dimethyl carbonate and tetrabromomethane, as mentioned earlier .

Physical and Chemical Properties Analysis

The physical and chemical properties of MBDMA have been characterized through different analytical techniques. Photochromism was observed in polymorphic crystals of a derivative, with differences in thermal stability of the photochrome due to the molecular shape and cavity variance in each crystal . The compound's neoplastic effects were studied in rats and mice, showing an increased incidence of thyroid lesions and liver neoplasms upon exposure . Vibrational spectroscopy provided further details on the physical properties, such as the sensitivity of the ring breathing mode to amino substitution .

Scientific Research Applications

Applications in Organic Synthesis

Iron-catalyzed Oxidation : 4,4'-Methylenebis(N,N-dimethylaniline) is a product of the iron-catalyzed oxidation of N,N-dimethylaniline with molecular oxygen. Different iron complexes and salts can yield this compound along with other products, indicating its relevance in iron-catalyzed synthetic processes (Murata, Miura & Nomura, 1989).

Reaction with Tetrahalomethanes : A novel reaction involving N,N-dimethylaniline and tetrahalomethanes, like tetrabromomethane, produces 4,4'-methylenebis(N,N-dimethylaniline). This process, involving electron transfer, highlights the compound's role in complex chemical reactions (Matsubara et al., 2003).

Applications in Material Science

Anomalous Thermal Expansion : The thermal expansion behavior of polymorphs of 4,4'-methylenebis(2,6-dimethylaniline) has been extensively studied. One form exhibits negative thermal expansion, while the other shows normal positive expansion. The methyl groups' vibrations significantly influence this behavior, making it relevant in materials science, especially concerning thermal stability (Bhattacharya & Saha, 2014).

Applications in Biochemistry and Toxicology

Hemoglobin Binding Studies : The compound's interaction with hemoglobin has been studied, especially concerning its aromatic diamino counterparts. This research is crucial for understanding the bioavailability and potential toxicological impacts of these compounds (Sabbioni & Schütze, 1998).

Applications in Electrochemistry

Anodic Oxidation Mechanism : The formation of 4,4'-methylenebis(N,N-dimethylaniline) through the anodic oxidation of N,N-dimethylaniline has been explored. This study provides valuable insights into the electrochemical pathways and mechanisms involved, contributing to the field of electrochemistry (Michida, Osawa & Yamaoka, 2001).

Applications in Catalysis

Synthesis Catalysis : The compound's role as a catalyst in synthetic reactions has been documented. For instance, lanthanoid-based Lewis acid catalysts have been used in the formation of 4,4'-methylenebis(N,N-dimethylaniline), showcasing its importance in catalytic synthesis processes (Andrews et al., 2009).

Safety And Hazards

4,4’-Methylenebis(N,N-dimethylaniline) is classified as Carcinogenicity, Category 1B and is hazardous to the aquatic environment . It is advised to use personal protective equipment as required and avoid flushing into surface water or sanitary sewer system .

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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InChI

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3
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InChI Key

JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H22N2
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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DSSTOX Substance ID

DTXSID5020869
Record name 4,4'-Methylenebis(N,N-dimethylaniline)
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Molecular Weight

254.37 g/mol
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Physical Description

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline]
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Boiling Point

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg
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Flash Point

412 °F (NTP, 1992), 211 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide
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Density

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg]
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Product Name

4,4'-Methylenebis(N,N-dimethylaniline)

Color/Form

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand

CAS RN

101-61-1
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Melting Point

194 to 196 °F (NTP, 1992), 91.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenebis(N,N-dimethylaniline)
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Citations

For This Compound
261
Citations
J Park, D Kim, YD Suh, SK Kim - The Journal of Physical …, 1994 - ACS Publications
Photoinduced electron transfer reactions from aromatic amines to Ceo and C70 were studied by steady-state fluorescence, picosecond time-resolved fluorescence, and picosecond …
Number of citations: 40 pubs.acs.org
EK Weisburger, ASK Murthy, HS Liljaand… - Journal of the …, 1984 - academic.oup.com
Feeding 4,4′-methylenebis(N,N-dimethyl)benzenamine [CAS: 101-61-1; 4,4′methylenebis(N,N-dimethylaniline)] to inbred F344 rats increased the incidence of thyroid lesions (…
Number of citations: 44 academic.oup.com
ZO Tesfaldet, JF van Staden, RI Stefan - Talanta, 2004 - Elsevier
A simple and sensitive sequential injection spectrophotometric procedure is proposed for the determination of trace amounts of iodide in pharmaceutical preparations. The method is …
Number of citations: 20 www.sciencedirect.com
HM Badawi - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
The structural stability of 4,4′-methylenedianiline (MDA), 4,4′-methylenebis(N,N-dimethylaniline) (MBDMA) and their parent diphenylmethane (DPM) was investigated by the DFT-…
Number of citations: 14 www.sciencedirect.com
R Hand, RF Nelson - Journal of The Electrochemical Society, 1970 - iopscience.iop.org
The electrochemical oxidation of N, N‐dimethylaniline (DMA) has been investigated in nonaqueous media in some detail. The products formed were found to depend on DMA …
Number of citations: 45 iopscience.iop.org
H Nakai, T Saito, M Yamakawa - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
(IUCr) Structures of N,N,N',N'-tetramethylbenzidine (I) and 4,4'-methylenebis(N,N-dimethylaniline) (II) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 6 scripts.iucr.org
W Lesueur, AJ Rogers, C Floriani… - Inorganic …, 1998 - ACS Publications
Reaction of the bidentate ligand 2,2‘-methylenebis(5-(dimethylamino)aniline) (2, L) with PdCl 2 and K 2 PtCl 4 and the bidentate ligand 2,2‘-methylenebis(5-(acetylamino)aniline (5, L‘) …
Number of citations: 7 pubs.acs.org
Y Matsubara, T Matsuda, A Kato, Y Kakedai… - Synthetic …, 2003 - Taylor & Francis
Reaction of N,N-dimethylaniline (1) with tetrahalomethanes such as tetrabromomethane and tetrachloromethane in acetonitrile was found to give 4,4′-methylenebis(N,N-…
Number of citations: 5 www.tandfonline.com
T Michida, E Osawa, Y Yamaoka - Yakugaku Zasshi: Journal of the …, 2001 - europepmc.org
Preparative constant-current electrolysis of N, N-dimethylaniline (100 mM, DMA) was carried out in dry acetonitrile containing Et4NClO4 to give N, N, N', N'-tetra-methylbenzidine (TMB) …
Number of citations: 4 europepmc.org
PC Andrews, PC Junk, KP Kemppinen… - Letters in Organic …, 2009 - ingentaconnect.com
A series of lanthanoid (Ln3+) based Lewis acid catalysts were investigated as alternatives to other metal based catalysts for the formation of Michler's hydride, 4,4'-methylenebis(N,N-…
Number of citations: 1 www.ingentaconnect.com

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